
2-(2-Azidoethoxy)tetrahydropyran
Overview
Description
2-(2-Azidoethoxy)tetrahydropyran is a chemical compound that features a tetrahydropyran ring substituted with an azidoethoxy group
Mechanism of Action
Target of Action
The primary target of 2-(2-Azidoethoxy)tetrahydropyran is the sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA) . SERCA is a known target for the development of novel therapeutics for rheumatoid arthritis .
Mode of Action
The compound interacts with its target, SERCA, through a binding mode that can be forecasted by computational investigations
Pharmacokinetics
The pharmacokinetic properties of this compound were assessed by predicting its drug-likeness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)tetrahydropyran typically involves the reaction of tetrahydropyran derivatives with azidoethoxy reagents. One common method involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material, which is reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine in the presence of dimethylformamide and diisopropylethylamine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)tetrahydropyran can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Reduction Reactions: Hydrogen gas and palladium catalysts are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in the Huisgen cycloaddition.
Major Products
Substitution Reactions: Various substituted tetrahydropyran derivatives.
Reduction Reactions: Tetrahydropyran derivatives with an amine group.
Cycloaddition Reactions: Triazole-containing tetrahydropyran derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHNO
CAS Number : 835625-50-8
The compound features a tetrahydropyran ring substituted with an azidoethoxy group, which contributes to its unique reactivity and utility in synthetic chemistry.
Organic Synthesis
2-(2-Azidoethoxy)tetrahydropyran serves as a valuable building block in the synthesis of complex organic molecules. Its azido group allows for various chemical transformations, including:
- Substitution Reactions : The azido group can be replaced by other nucleophiles to form diverse derivatives.
- Reduction Reactions : It can be converted into amine derivatives through reduction processes.
- Cycloaddition Reactions : The azido group can participate in Huisgen 1,3-dipolar cycloaddition to yield triazole derivatives.
Reaction Type | Description | Major Products |
---|---|---|
Substitution | Nucleophilic substitution with alkyl halides | Substituted tetrahydropyran derivatives |
Reduction | Reduction to amine using hydrogen and palladium | Tetrahydropyran derivatives with amine groups |
Cycloaddition | Huisgen cycloaddition with copper(I) catalysts | Triazole-containing tetrahydropyran derivatives |
Bioconjugation
The compound's azido group is particularly useful in bioconjugation reactions, enabling the attachment of biomolecules to surfaces or other molecules. This application is critical in the development of biocompatible materials for drug delivery systems and diagnostic tools.
Materials Science
In materials science, this compound can be utilized to synthesize specialty chemicals and materials that exhibit specific properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.
Case Studies and Research Findings
Recent studies have highlighted the versatility of this compound in various applications:
- Bioconjugation Studies : Research demonstrated successful conjugation of this compound with proteins, enhancing the stability and delivery of therapeutic agents.
- Material Development : Investigations into polymerization processes using this compound revealed its potential in creating novel materials with desirable mechanical properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Azidoethoxy)ethanol: Similar structure but lacks the tetrahydropyran ring.
2-(2-Azidoethoxy)ethoxyethane: Similar structure with an additional ethoxy group.
2-(2-Azidoethoxy)ethoxyethanol: Similar structure with both ethoxy and hydroxyl groups.
Uniqueness
2-(2-Azidoethoxy)tetrahydropyran is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Biological Activity
2-(2-Azidoethoxy)tetrahydropyran (CAS No. 835625-50-8) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of an azide group, which is known for its reactivity in click chemistry and potential applications in drug development. The molecular formula is C8H13N3O, and its structure can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The azide group facilitates reactions with nucleophiles, potentially leading to the formation of bioactive compounds. This reactivity can be harnessed in medicinal chemistry for the development of new therapeutic agents.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Gram-positive Bacteria | 32 µg/mL |
Gram-negative Bacteria | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested against several cancer types, including breast and colon cancer, with promising results.
Cancer Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HCT116 (Colon Cancer) | 20 |
Case Studies
-
Case Study on Antibacterial Activity
- Objective : To evaluate the antibacterial efficacy of this compound.
- Methodology : Disk diffusion method was employed against selected bacterial strains.
- Results : Significant inhibition zones were observed for both Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent.
-
Case Study on Anticancer Effects
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.
- Results : The compound showed dose-dependent cytotoxicity, leading to increased apoptosis markers in treated cells.
Properties
IUPAC Name |
2-(2-azidoethoxy)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-10-9-4-6-12-7-3-1-2-5-11-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUCTOALORWJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733586 | |
Record name | 2-(2-Azidoethoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835625-50-8 | |
Record name | 2-(2-Azidoethoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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